

Spectroscopic Profile of 4-Methylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylquinazoline

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylquinazoline**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document compiles predicted and experimental spectroscopic data and outlines the general experimental protocols for its characterization, offering a valuable resource for scientists working with this and related quinazoline derivatives.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **4-Methylquinazoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ^1H and ^{13}C NMR data for **4-Methylquinazoline** are presented below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.85	s	1H	H2
~8.10	d	1H	H5
~7.95	d	1H	H8
~7.80	t	1H	H7
~7.55	t	1H	H6
~2.80	s	3H	-CH ₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~165.0	C4
~159.0	C2
~151.0	C8a
~134.0	C7
~129.0	C5
~127.5	C8
~126.0	C6
~122.0	C4a
~22.0	-CH ₃

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **4-Methylquinazoline** are listed below.

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Interpretation
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Alkyl C-H Stretch
~1620	Medium	C=N Stretch
~1580, 1480	Medium-Strong	Aromatic C=C Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Interpretation
144	Molecular Ion (M ⁺) [1]
117	[M - HCN] ⁺
103	[M - CH ₃ CN] ⁺

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of organic compounds like **4-Methylquinazoline** are described below. These represent general methodologies applicable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

- **Sample Preparation:** Approximately 5-10 mg of purified **4-Methylquinazoline** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).[2]

- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3]
- **^1H NMR Acquisition:** A standard one-pulse sequence is typically used.[2] A sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.[2]
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each carbon.[4] A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.[4]
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to the TMS or residual solvent peak.[2]

Infrared (IR) Spectroscopy

A general protocol for obtaining an FT-IR spectrum is as follows:

- **Sample Preparation:** For a solid sample like **4-Methylquinazoline**, a small amount of the finely ground solid can be mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[5] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]
- **Background Spectrum:** A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded to subtract the absorbance of air (CO_2 , H_2O) and the sample holder.[6]
- **Sample Spectrum:** The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. [7]

- **Data Analysis:** The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.[\[5\]](#)

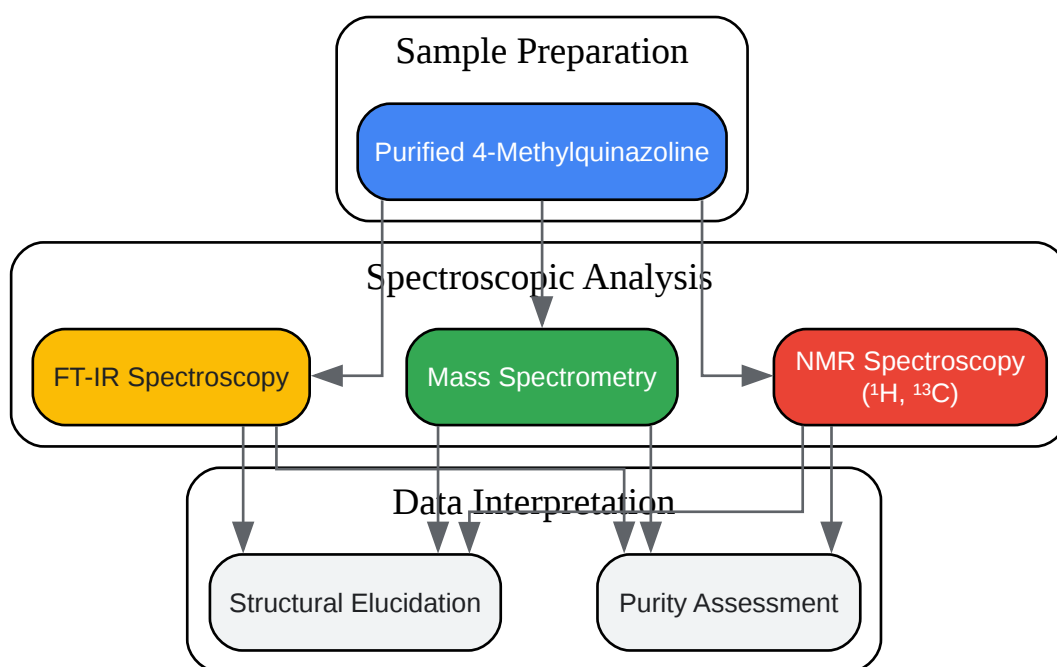
Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum using electron ionization (EI):

- **Sample Introduction:** A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[\[8\]](#)
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M^+).[\[8\]](#)
- **Fragmentation:** The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged fragments and neutral radicals.[\[8\]](#)
- **Mass Analysis:** The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[\[9\]](#)
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[\[9\]](#)

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like **4-Methylquinazoline** is depicted in the following diagram.



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Caption: General workflow for the spectroscopic characterization of **4-Methylquinazoline**.

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